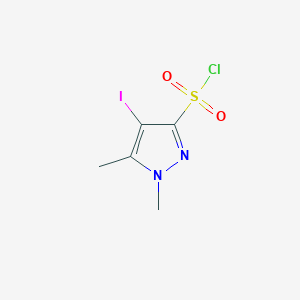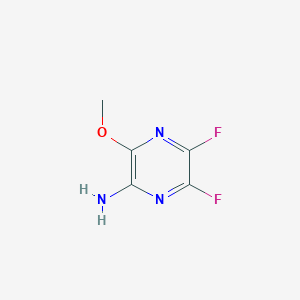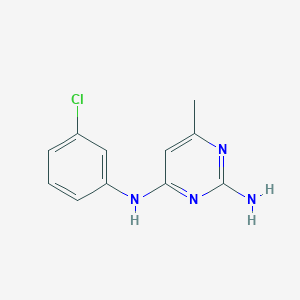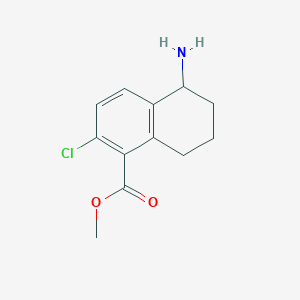
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one is a complex organic compound that features a quinoline core structure with a boron-containing dioxaborinane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via a hydroxylation reaction using appropriate oxidizing agents.
Formation of the Dioxaborinane Ring: The dioxaborinane ring is formed by reacting the quinoline derivative with a boronic acid or boronate ester under suitable conditions, such as in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The boron-containing dioxaborinane ring can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the coupling partner used.
Wissenschaftliche Forschungsanwendungen
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It can serve as a probe for studying biological processes and interactions due to its fluorescent properties.
Industrial Applications: The compound can be used in the development of new catalysts and reagents for chemical synthesis.
Wirkmechanismus
The mechanism of action of 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)quinoline: Lacks the hydroxy group at the 4-position.
4-Hydroxyquinoline-2(1h)-one: Lacks the dioxaborinane ring.
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyquinolin-2(1h)-one: Has a methoxy group instead of a hydroxy group at the 4-position.
Uniqueness
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one is unique due to the presence of both the hydroxy group and the boron-containing dioxaborinane ring
Eigenschaften
Molekularformel |
C14H16BNO4 |
|---|---|
Molekulargewicht |
273.09 g/mol |
IUPAC-Name |
6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C14H16BNO4/c1-14(2)7-19-15(20-8-14)9-3-4-11-10(5-9)12(17)6-13(18)16-11/h3-6H,7-8H2,1-2H3,(H2,16,17,18) |
InChI-Schlüssel |
XRHUATWZOWPPCX-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)NC(=O)C=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13112998.png)







